molecular formula C15H16FNO3S B7083735 N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide

Cat. No.: B7083735
M. Wt: 309.4 g/mol
InChI Key: ZYVNFCSZMGSASW-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a furan ring, a sulfonamide group, and a fluorinated tetrahydronaphthalene moiety

Properties

IUPAC Name

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-7-8-11-12(4-2-5-13(11)16)15(10)17-21(18,19)14-6-3-9-20-14/h2-6,9-10,15,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVNFCSZMGSASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1NS(=O)(=O)C3=CC=CO3)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom into the naphthalene ring.

    Sulfonation: Attachment of the sulfonamide group to the furan ring.

    Coupling Reaction: Combining the fluorinated naphthalene and the sulfonated furan under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The fluorinated naphthalene moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethanamide

Uniqueness

N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-sulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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